REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][NH:4][C:3]1=[O:7].[CH2:8]=[O:9].[OH-].[Na+].CO>CC(C)=O>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]([CH2:8][OH:9])[C:3]1=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
a liquid residue was obtained
|
Type
|
FILTRATION
|
Details
|
filtered through a column of silica gel
|
Type
|
WAIT
|
Details
|
after left standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The aqueous phase was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed through a column of silica gel G 60
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
afforded a solid which
|
Type
|
WASH
|
Details
|
The solid was washed twice with acetone
|
Type
|
CUSTOM
|
Details
|
air-dried (1.0 gm, 22%)
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(N(C=C1)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |